N1-Norposiphen
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Overview
Description
N1-Norposiphen is a metabolite of Posiphen, a compound primarily investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease. Posiphen and its metabolites, including this compound, have shown promise in reducing amyloid precursor protein levels, which are implicated in the pathogenesis of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Norposiphen involves the metabolic conversion of Posiphen. Posiphen is synthesized through a series of chemical reactions, including the formation of a carbamate group and subsequent modifications to achieve the desired molecular structure . The specific synthetic routes and reaction conditions for this compound are detailed in various research studies, highlighting the importance of achieving high chemical and optical purity .
Industrial Production Methods
Industrial production of this compound is closely linked to the production of Posiphen. The process involves large-scale synthesis of Posiphen followed by its metabolic conversion to this compound. This approach ensures the availability of this compound for further research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
N1-Norposiphen undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability, reactivity, and potential interactions with other molecules .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed to determine the compound’s efficacy and potential therapeutic benefits .
Scientific Research Applications
Mechanism of Action
N1-Norposiphen exerts its effects by inhibiting the translation of amyloid precursor protein mRNA. This inhibition reduces the production of amyloid precursor protein and its fragments, which are implicated in the development of Alzheimer’s disease . The compound interacts with the 5′-untranslated region of amyloid precursor protein mRNA, preventing ribosomal access and blocking protein synthesis .
Comparison with Similar Compounds
N1-Norposiphen is compared with other similar compounds, such as Posiphen and its other metabolites (N8-Norposiphen and N1, N8-Bisnorposiphen). While all these compounds share a common origin and mechanism of action, this compound is unique in its specific metabolic profile and potential therapeutic benefits . The comparison highlights the distinct properties and advantages of this compound in various research and therapeutic contexts .
Properties
Molecular Formula |
C19H21N3O2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[(3aR,8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate |
InChI |
InChI=1S/C19H21N3O2/c1-19-10-11-20-17(19)22(2)16-9-8-14(12-15(16)19)24-18(23)21-13-6-4-3-5-7-13/h3-9,12,17,20H,10-11H2,1-2H3,(H,21,23)/t17-,19+/m1/s1 |
InChI Key |
ITTCFQIHBIBVEN-MJGOQNOKSA-N |
Isomeric SMILES |
C[C@@]12CCN[C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C |
Canonical SMILES |
CC12CCNC1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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